5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
5-methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electroluminescent Devices
Research on bipolar phenanthroimidazole–diazacarbazole hybrids demonstrates the potential for creating high-performance electroluminescent devices, including OLEDs, by manipulating the electron-accepting characteristics and linking topology of rigid phenanthroimidazole skeletons. These materials show promise for reducing device operating voltage and enhancing power efficiency, as well as achieving balanced carrier-transport ability essential for effective electron–hole recombination within the emission layer (Wang et al., 2016).
Synthesis Techniques
Studies on the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines illustrate advanced methods for preparing these compounds. Such techniques enable the production of a variety of derivatives with potential applications in drug development and materials science (Katritzky et al., 2000).
Luminescent Materials
Research into the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has uncovered potential applications in creating low-cost luminescent materials. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, making them suitable for use in transparent thermosetting polyurethane resins (Volpi et al., 2017).
Antiproliferative Agents
The development of selenylated imidazo[1,2-a]pyridines targeting breast cancer chemotherapy underscores the therapeutic potential of imidazole derivatives. These compounds have shown significant cytotoxicity against MCF-7 cells, inducing cell death by apoptosis and providing a promising foundation for novel antiproliferative agents (Almeida et al., 2018).
Heterocyclic Compound Synthesis
Explorations into the synthesis of fused heterocycles, such as imidazo[1,2-a]pyridines, reveal their broad spectrum of biological activities and pharmaceutical applications. These studies highlight the versatility of imidazole derivatives in drug design and development, offering pathways to new therapeutic agents with a wide range of biological activities (Deep et al., 2016).
Properties
IUPAC Name |
5-methyl-4-phenyl-2-pyrrolidin-2-yl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-10-13(11-6-3-2-4-7-11)17-14(16-10)12-8-5-9-15-12/h2-4,6-7,12,15H,5,8-9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIRDXUIHBOVPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.